molecular formula C12H16N8 B031548 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine CAS No. 30169-21-2

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine

Cat. No. B031548
CAS RN: 30169-21-2
M. Wt: 272.31 g/mol
InChI Key: INBAVOCGMVJPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine can be synthesized through a one-pot, three-component process. This involves heating a mixture of 1,2-dihydro-3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, aldehydes, and dimedone with a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, yielding excellent yields (Adib et al., 2014). The crystal structure and synthesis mechanism of this compound involve molecular nucleophilic addition and intramolecular nucleophilic substitution reactions (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine has been determined using X-ray single crystal diffraction. This compound acts as an intermediate in the formation of s-tetrazine, and its structure is pivotal for understanding the synthesis mechanism (Zhang et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Diels-Alder reactions with an inverse electron demand, forming a range of cyclic heterodiene systems. The electron-withdrawing substituents in the pyrazole rings can significantly influence the rate of these cycloadditions (Rusinov et al., 2000).

Physical Properties Analysis

The physical properties of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine, including its crystal structure and thermal decomposition properties, have been extensively studied. These properties are crucial for understanding its stability and behavior under various conditions (Zhang et al., 2014).

Chemical Properties Analysis

The compound's reactivity in various chemical contexts, such as its behavior in the presence of different reagents and under various reaction conditions, demonstrates its versatile chemical properties. This includes its participation in cycloaddition reactions and its role as a precursor in the synthesis of other chemical compounds (Rusinov et al., 2000).

Scientific Research Applications

Synthesis Techniques

Researchers have developed methods for synthesizing related compounds through one-pot, three-component processes under solvent-free conditions. These methods involve heating a mixture of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with other reagents, resulting in compounds with potential for various applications (Adib et al., 2014).

Chemical Transformations

Studies have investigated the chemical transformations of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazines, revealing reactions with aliphatic alcohols and water that lead to new molecular structures. These reactions expand the utility of the compound in synthesizing diverse tetrazines with varied properties (Ishmetova et al., 2009).

Structural Analysis

Research on the crystal structure and synthesis mechanism has provided insights into the precursor role of related compounds in the production of s-tetrazines. This foundational work aids in understanding the material's properties and potential applications in material science (Zhang et al., 2014).

Thermal Stability

The thermal stability of 3,6-disubstituted 1,2,4,5-tetrazines, synthesized from similar compounds, has been characterized, highlighting their potential in applications requiring high thermal resistance. This includes their use in materials science, particularly in areas demanding materials that can withstand high temperatures without decomposing (Klapoetke et al., 2013).

Energetic Materials

The compound and its derivatives have been explored for use in energetic materials. Research into synthesizing high-nitrogen content compounds from tetrazine derivatives emphasizes the potential of these materials in applications requiring high energy density with lower sensitivity, such as propellants and explosives (Saikia et al., 2009).

Safety And Hazards

The safety and hazards of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” are indicated by the GHS02 and GHS07 pictograms . The compound has hazard statements H315, H319, and H228 . The precautionary statements include P240, P210, P241, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

properties

IUPAC Name

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBAVOCGMVJPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NNC(=NN2)N3C(=CC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.